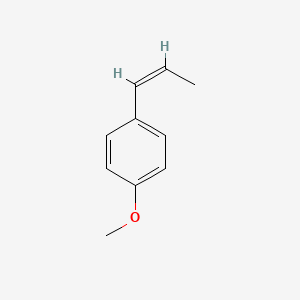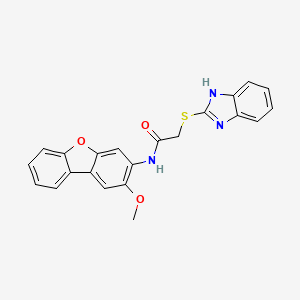![molecular formula C19H14Cl2N2O2S B1224137 4-(2,4-DICHLOROPHENYL)-2-[(2-PHENYLACETYL)AMINO]-3-THIOPHENECARBOXAMIDE](/img/structure/B1224137.png)
4-(2,4-DICHLOROPHENYL)-2-[(2-PHENYLACETYL)AMINO]-3-THIOPHENECARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-DICHLOROPHENYL)-2-[(2-PHENYLACETYL)AMINO]-3-THIOPHENECARBOXAMIDE is a synthetic organic compound that belongs to the class of thiophene carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DICHLOROPHENYL)-2-[(2-PHENYLACETYL)AMINO]-3-THIOPHENECARBOXAMIDE typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the 2,4-dichlorophenyl group: This step may involve a halogenation reaction where chlorine atoms are introduced to the phenyl ring.
Attachment of the 1-oxo-2-phenylethyl group: This can be done through an amide coupling reaction, where the carboxylic acid group of the thiophene ring reacts with an amine derivative of the phenylethyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogens, nitrating agents, or sulfonating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(2,4-DICHLOROPHENYL)-2-[(2-PHENYLACETYL)AMINO]-3-THIOPHENECARBOXAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. The presence of the dichlorophenyl and thiophene moieties can enhance the compound’s interaction with biological targets.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential in treating diseases such as cancer, inflammation, or infectious diseases. Their ability to interact with specific molecular targets makes them candidates for drug development.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their chemical stability and functional properties.
Mécanisme D'action
The mechanism of action of 4-(2,4-DICHLOROPHENYL)-2-[(2-PHENYLACETYL)AMINO]-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,4-Dichlorophenyl)-2-aminothiophene-3-carboxamide: Similar structure but lacks the 1-oxo-2-phenylethyl group.
2-(2,4-Dichlorophenyl)-3-thiophenecarboxamide: Similar structure but lacks the amino and 1-oxo-2-phenylethyl groups.
Uniqueness
The uniqueness of 4-(2,4-DICHLOROPHENYL)-2-[(2-PHENYLACETYL)AMINO]-3-THIOPHENECARBOXAMIDE lies in its specific combination of functional groups, which can enhance its biological activity and chemical reactivity. The presence of both the dichlorophenyl and thiophene moieties, along with the 1-oxo-2-phenylethyl group, provides a unique scaffold for interaction with molecular targets.
Propriétés
Formule moléculaire |
C19H14Cl2N2O2S |
|---|---|
Poids moléculaire |
405.3 g/mol |
Nom IUPAC |
4-(2,4-dichlorophenyl)-2-[(2-phenylacetyl)amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C19H14Cl2N2O2S/c20-12-6-7-13(15(21)9-12)14-10-26-19(17(14)18(22)25)23-16(24)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H2,22,25)(H,23,24) |
Clé InChI |
XMGIGDNDRCSVQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C(=CS2)C3=C(C=C(C=C3)Cl)Cl)C(=O)N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NC2=C(C(=CS2)C3=C(C=C(C=C3)Cl)Cl)C(=O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-Chloroanilino)methyl]quinolin-8-ol](/img/structure/B1224058.png)
![1-(Diethylamino)-3-[(2-oxo-2-thiophen-2-ylethyl)thio]-5,6,7,8-tetrahydronaphthalene-2-carbonitrile](/img/structure/B1224060.png)

![8-Chloro-2-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2h)-thione](/img/structure/B1224063.png)


![Ethyl 4,5-dimethyl-2-[[2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B1224068.png)
![N-[3-(3-methylphenoxy)-5-nitrophenyl]-2-(3-nitro-1,2,4-triazol-1-yl)acetamide](/img/structure/B1224070.png)

![6-(Bromomethyl)-1,3-dimethyl-5-[(4-nitrophenyl)-oxomethyl]pyrimidine-2,4-dione](/img/structure/B1224072.png)



